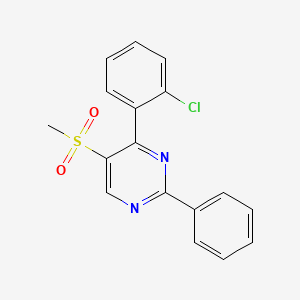

4-(2-氯苯基)-5-(甲基磺酰基)-2-苯基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper discusses 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are evaluated for their ability to inhibit cyclooxygenase enzymes, COX-1 and COX-2 . The second paper describes the synthesis of a 4-phenylsulfonyl pyridine derivative, which is a compound with a sulfonyl functional group similar to the one in the compound of interest . The third paper details the synthesis and structural characterization of a dihydropyridine derivative with chlorophenyl and methylsulfonyl substituents . Lastly, the fourth paper examines a benzofuran derivative with a chlorophenyl and a methylsulfinyl group .

Synthesis Analysis

The synthesis of related compounds involves strategic introduction of substituents to achieve desired biological activity or to explore the chemical reactivity of the core structure. For example, the introduction of a substituent at C5 of the central pyridine ring was found to optimize COX-2 inhibitory activity . The synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine from sodium phenylsulfinate and pentachloropyridine demonstrates the synthetic utility of sulfonyl groups in aromatic nucleophilic substitution reactions . The synthesis of the dihydropyridine derivative also showcases the importance of regioselectivity and the impact of electron-withdrawing groups on the substitution pattern .

Molecular Structure Analysis

The molecular structure of related compounds reveals important information about their conformation and potential interactions. For instance, the dihydropyridine derivative exhibits two possible orientations for the chlorine atom attached to the phenyl group, which could influence its biological activity . The benzofuran derivative's crystal structure shows the orientation of substituents around the core structure and the presence of weak intermolecular interactions, such as hydrogen bonds and halogen bonds, which can affect the compound's stability and reactivity .

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the presence of functional groups and the overall molecular structure. The study of nucleophilic substitution reactions with 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine highlights the impact of steric hindrance and the electron-withdrawing sulfonyl group on the regiochemistry of the reaction . These findings can provide insights into the potential chemical reactions that 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structures. For example, the crystal data provided for the dihydropyridine derivative, including the space group and cell dimensions, are crucial for understanding its solid-state properties . The weak intermolecular interactions observed in the benzofuran derivative's crystal structure can also inform us about the compound's melting point, solubility, and other physical properties .

科学研究应用

二氟甲基化反应

在合成化学领域,4-(2-氯苯基)-5-(甲基磺酰基)-2-苯基嘧啶在二氟甲基化反应中起着至关重要的作用。这些过程涉及将二氟甲基基团 (–CF₂H) 引入有机分子中。 4-(2-氯苯基)-5-(甲基磺酰基)-2-苯基嘧啶作为生成二氟甲基化化合物的宝贵前体,这些化合物在医药、农用化学品和材料科学中得到应用 。研究人员继续探索以4-(2-氯苯基)-5-(甲基磺酰基)-2-苯基嘧啶为基础的新的合成路线。

属性

IUPAC Name |

4-(2-chlorophenyl)-5-methylsulfonyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-23(21,22)15-11-19-17(12-7-3-2-4-8-12)20-16(15)13-9-5-6-10-14(13)18/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAXXGXPFIEQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

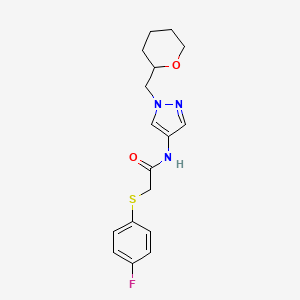

![2-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2538904.png)

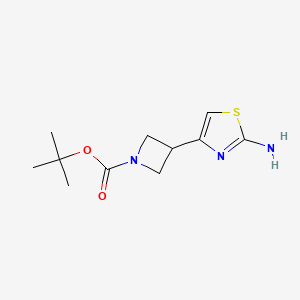

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)

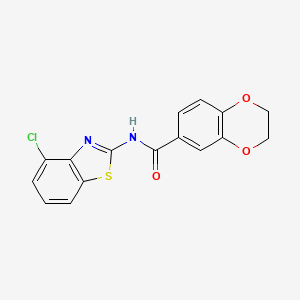

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)

![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)

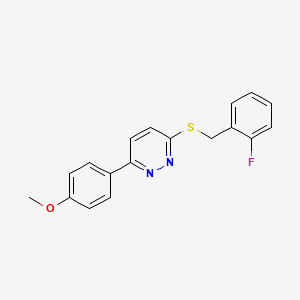

![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)